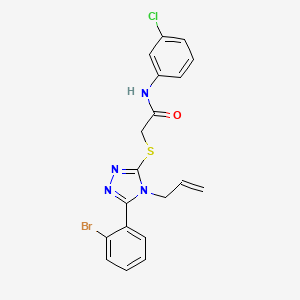
2-((4-Allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Alil-5-(2-bromofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3-clorofenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-Alil-5-(2-bromofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3-clorofenil)acetamida típicamente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Introducción de los grupos alilo y bromofenilo: Los grupos alilo y bromofenilo se pueden introducir mediante reacciones de sustitución utilizando reactivos adecuados.
Formación de tioéter: El enlace tioéter se forma al hacer reaccionar el derivado de triazol con un compuesto tiol.
Formación de acetamida:
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo alilo, lo que lleva a la formación de epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bromofenilo, potencialmente convirtiéndolo en un grupo fenilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en el anillo de triazol y el grupo bromofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los haluros de alquilo, los haluros de arilo y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo alilo puede producir epóxidos, mientras que la reducción del grupo bromofenilo puede producir derivados fenilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol a menudo se estudian por su potencial como inhibidores enzimáticos, agentes antimicrobianos y compuestos anticancerígenos. Las actividades biológicas específicas de 2-((4-Alil-5-(2-bromofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3-clorofenil)acetamida deberían determinarse mediante estudios experimentales.
Medicina
En la química medicinal, este compuesto puede investigarse por sus posibles aplicaciones terapéuticas. Los derivados de triazol han demostrado exhibir una amplia gama de actividades farmacológicas, incluidas propiedades antifúngicas, antivirales y antiinflamatorias.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, agroquímicos o productos farmacéuticos. Su estructura química única puede impartir propiedades deseables a los productos finales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Alil-5-(2-bromofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3-clorofenil)acetamida dependería de su objetivo biológico específico. Los derivados de triazol a menudo interactúan con enzimas o receptores, inhibiendo su actividad o modulando su función. Los objetivos moleculares y las vías involucradas deberían aclararse mediante estudios bioquímicos y farmacológicos.
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazol: Un compuesto básico de triazol con una amplia gama de aplicaciones en la química medicinal.
Fluconazol: Un agente antifúngico de triazol utilizado para tratar infecciones fúngicas.
Voriconazol: Otro antifúngico de triazol con un amplio espectro de actividad.
Unicidad
2-((4-Alil-5-(2-bromofenil)-4H-1,2,4-triazol-3-il)tio)-N-(3-clorofenil)acetamida es único debido a su patrón de sustitución específico, que puede impartir propiedades químicas y biológicas distintas. Su combinación de grupos alilo, bromofenilo y clorofenilo, junto con los enlaces de triazol y tioéter, lo diferencia de otros derivados de triazol.
Propiedades
Fórmula molecular |
C19H16BrClN4OS |
|---|---|
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H16BrClN4OS/c1-2-10-25-18(15-8-3-4-9-16(15)20)23-24-19(25)27-12-17(26)22-14-7-5-6-13(21)11-14/h2-9,11H,1,10,12H2,(H,22,26) |
Clave InChI |
HKCLILFOBRIPAL-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















